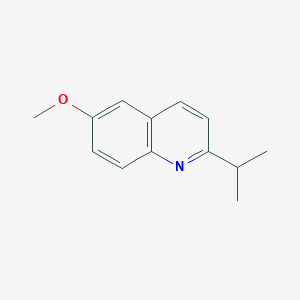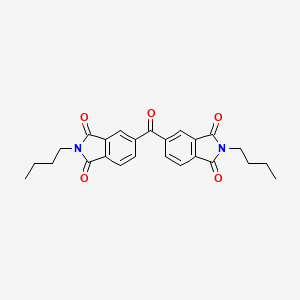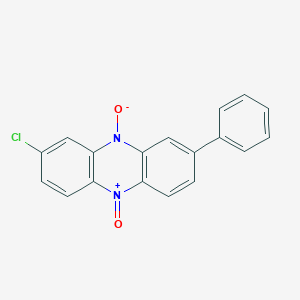
Bismuth;praseodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bismuth praseodymium can be synthesized by reacting stoichiometric amounts of praseodymium and bismuth at high temperatures, typically around 1800°C The reaction conditions must be carefully controlled to ensure the formation of the desired compound
Chemical Reactions Analysis
Bismuth praseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, bromine, and iodine, which react with praseodymium to form praseodymium (III) halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, praseodymium reacts with hydrochloric acid to form praseodymium (III) chloride and hydrogen gas .
Scientific Research Applications
Bismuth praseodymium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural, electronic, and magnetic properties of rare-earth compounds . In biology and medicine, bismuth-based compounds are known for their therapeutic and diagnostic properties, including their use in treating gastrointestinal disorders and as components in biosensing and regenerative medicine . In industry, bismuth praseodymium is explored for its potential use in advanced spintronic devices and gas sensors .
Mechanism of Action
The mechanism by which bismuth praseodymium exerts its effects involves several molecular targets and pathways. Bismuth-containing compounds are known to inhibit enzymes, disrupt intracellular iron metabolism, and attenuate reactive oxygen species (ROS) defense . These actions contribute to their therapeutic effects, particularly in the treatment of bacterial infections such as Helicobacter pylori . Additionally, bismuth compounds can bind to proteins and enzymes, perturbing various biological pathways .
Comparison with Similar Compounds
Bismuth praseodymium can be compared with other similar compounds, such as praseodymium arsenide, praseodymium antimonide, and praseodymium phosphide . These compounds share similar structural characteristics but differ in their chemical reactivity and applications. Bismuth praseodymium is unique due to its combination of bismuth and praseodymium, which imparts distinct electronic and magnetic properties .
Properties
CAS No. |
12048-31-6 |
|---|---|
Molecular Formula |
BiPr |
Molecular Weight |
349.88806 g/mol |
IUPAC Name |
bismuth;praseodymium |
InChI |
InChI=1S/Bi.Pr |
InChI Key |
GXEWOMCEINAZJT-UHFFFAOYSA-N |
Canonical SMILES |
[Pr].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


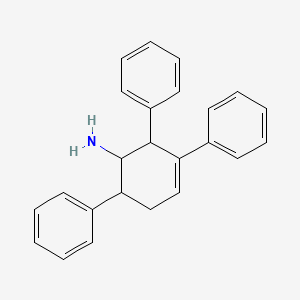
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
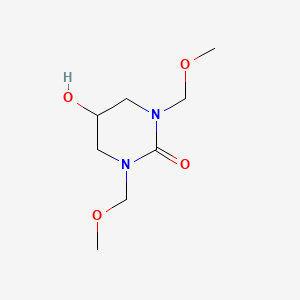
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)


